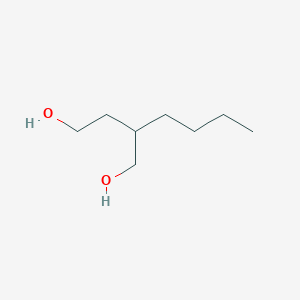
2-Butylbutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-butyl-1,4-butanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butyl-1,4-butanedione in a continuous flow reactor. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
化学反応の分析
Types of Reactions
2-Butylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学的研究の応用
2-Butylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
作用機序
The mechanism by which 2-Butylbutane-1,4-diol exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups in the compound can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Butanediol: Another diol with a similar structure but without the butyl group.
2-Butyne-1,4-diol: Contains a triple bond between the second and third carbon atoms.
1,4-Butynediol: Similar to 2-Butyne-1,4-diol but with different reactivity due to the presence of the triple bond.
Uniqueness
2-Butylbutane-1,4-diol is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where other diols may not be suitable.
特性
CAS番号 |
80676-17-1 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
2-butylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-8(7-10)5-6-9/h8-10H,2-7H2,1H3 |
InChIキー |
YIEIFUSLOJKTEE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
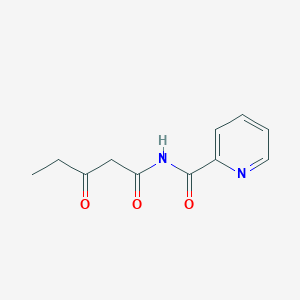
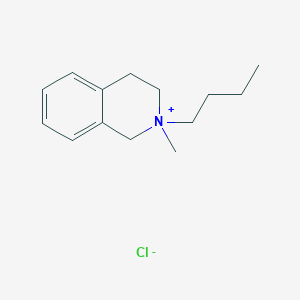
silane](/img/structure/B14416372.png)
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
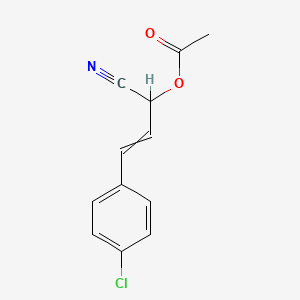
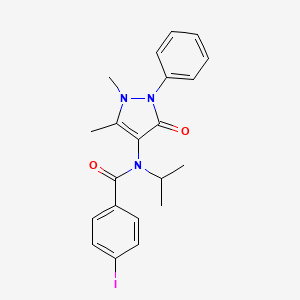

![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
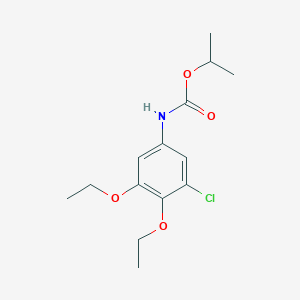
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)

